Cas no 71989-14-5 (Fmoc-Asp(OtBu)-OH)
Fmoc-Asp(OtBu)-OH Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid beta-tert-butyl ester
- Fmoc-Asp(OtBu)-OH
- 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
- FMOC-ASP(OBUT)
- Fmoc-Asp(OBut)-OH
- Fmoc--Asp(OtBu)-OH
- Fmoc-Asp(OtBu)-OH Fmoc-L-aspartic acid β-tert.buty ester
- Fmoc-L-Asp(OtBu)-OH
- FMOC-L-ASP(TBU)-OH
- Fmoc-L-aspartic Acid 4-tert-Butyl Ester
- FMOC-L-Aspartic acid beta-tert-butyl ester
- Fmoc-L-aspartic acid β-tert.buty ester
- Fmoc-L-aspartic Acid β-tert-butyl Ester
- N-Alpha-Fmoc-L-aspartic acid beta-t-butyl ester
- 9-fluorenyl-methoxycarbonyl-L-Asp-tert-butyl ester
- 4-tert-Butyl N-Fmoc-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic Acid 4-tert-Butyl Ester
- N-Fmoc-L-aspartic Acid 4-tert-Butyl Ester
- Fmoc-Asp(Ot-Bu)-OH
- Fmoc-L-Asp(tBu)
- FmocAsp(OtBu)-OH
- Fmoc-Asp(tBu)-OH
- Fmoc-Asp(Obu)-OH
- Fmoc-Asp(t-Bu)-OH
- L-Fmoc-asparticacidalpha-t-butylester
- N-alpha-FMOC-L-aspartic acid beta-tert-butyl ester
- ST50307352
- (2S
- A837378
- BCP08108
- EN300-96401
- NS00062998
- AM20060822
- AC-1156
- 71989-14-5
- Fmoc-L-aspartic acid b-tert-butyl ester
- M03404
- B3150
- FmocAsp(OBut)OH
- HY-Y1169
- FODJWPHPWBKDON-IBGZPJMESA-N
- MFCD00037131
- J-300058
- Fmoc-Asp(OtBu)-OH, >=98.0% (HPLC)
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate
- DTXSID001315581
- BP-30008
- SCHEMBL872021
- CHEMBL4633466
- CS-D1469
- (2S)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid
- BP-23513
- Fmoc-L-aspartic acid beta-tert.buty ester
- 4-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- JHQ6MY724T
- (s)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-4-tert-butoxy-4-oxobutanoic acid
- AS-14174
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butyl ester (Fmoc-L-Asp(OtBu)-OH)
- N-9-Fluorenylmethyloxycarbonyl-L-aspartic acid beta-t-butyl ester
- N-?-FMOC-L-aspartic acid ?-tert-butyl ester
- L-aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester
- N-(Fluoren-9-ylmethoxycarbonyl)-L-aspartic acid 4-tert-butyl ester
- AKOS015924105
- Fmoc-Asp(OtBu)-OH,98%
- (2S)-4-tert-Butoxy-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]-4-oxobutanoic acid; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-tert-butoxy-4-oxo-butanoic acid
- (2S)-4-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid
- ALBB-028197
- STL466193
- 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate; Fmoc-L-Asp(OtBu)-OH
- (2S)-4-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid (non-preferred name)
-
- MDL: MFCD00037131
- Inchi: 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1
- InChI Key: FODJWPHPWBKDON-IBGZPJMESA-N
- SMILES: O(C(N[C@H](C(=O)O)CC(=O)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
- BRN: 3635671
Computed Properties
- Exact Mass: 411.16800
- Monoisotopic Mass: 411.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 9
- Complexity: 620
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 4.1
- Topological Polar Surface Area: 102
Experimental Properties
- Color/Form: White powder
- Density: 1.2498 (rough estimate)
- Melting Point: 148.0 to 152.0 deg-C
- Boiling Point: 620.8°C at 760 mmHg
- Flash Point: 329.3℃
- Refractive Index: -25 ° (C=1, DMF)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 101.93000
- LogP: 4.10100
- Specific Rotation: -25 º (c=1,DMF 24 ºC)
- Optical Activity: [α]20/D −24±2°, c = 1% in DMF
- Solubility: Insoluble in water
Fmoc-Asp(OtBu)-OH Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:2-8°C
Fmoc-Asp(OtBu)-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-Asp(OtBu)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM100593-500g |
FMOC-L-Aspartic acid beta-tert-butyl ester |
71989-14-5 | 98% | 500g |
$256 | 2021-06-09 | |
| Fluorochem | M03404-5g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | 98% | 5g |
£16.00 | 2022-02-28 | |
| Fluorochem | M03404-25g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | 98% | 25g |
£20.00 | 2022-02-28 | |
| Fluorochem | M03404-100g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | 98% | 100g |
£45.00 | 2022-02-28 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0839549451- 5g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | 98%(HPLC) | 5g |
¥ 45.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0839549443- 25g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | 98%(HPLC) | 25g |
¥ 136.5 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0839549435- 100g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | 98%(HPLC) | 100g |
¥ 420.0 | 2021-05-18 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FT6821-100g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | ≥98% | 100g |
¥840元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FT6821-25g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | ≥98% | 25g |
¥320元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | FT6821-5g |
Fmoc-Asp(OtBu)-OH |
71989-14-5 | ≥98% | 5g |
¥105元 | 2023-09-15 |
Fmoc-Asp(OtBu)-OH Suppliers
Fmoc-Asp(OtBu)-OH Related Literature
-
Andrew Nortcliffe,Nigel P. Botting,David O'Hagan Org. Biomol. Chem. 2013 11 4657
-
Dhira Joshi,Jennifer C. Milligan,Theresa U. Zeisner,Nicola O'Reilly,John F. X. Diffley,George Papageorgiou RSC Adv. 2021 11 20457
-
Kevin Neumann,Alex Vujinovic,Saidu Kamara,André Zwicky,Simon Baldauf,Jeffrey W. Bode RSC Chem. Biol. 2023 4 292
-
S. Lear,T. Munshi,A. S. Hudson,C. Hatton,J. Clardy,J. A. Mosely,T. J. Bull,C. S. Sit,S. L. Cobb Org. Biomol. Chem. 2016 14 4534
-
S. Lear,T. Munshi,A. S. Hudson,C. Hatton,J. Clardy,J. A. Mosely,T. J. Bull,C. S. Sit,S. L. Cobb Org. Biomol. Chem. 2016 14 4534
Additional information on Fmoc-Asp(OtBu)-OH
Professional Introduction to Fmoc-Asp(OtBu)-OH (CAS No 71989-14-5)
Compound Fmoc-Asp(OtBu)-OH, with the CAS number 71989-14-5, is a critically important intermediate in the field of solid-phase peptide synthesis (SPPS). This compound belongs to the class of Fmoc (fluorenylmethyloxycarbonyl) protected amino acids, which are widely utilized in the synthesis of peptides and peptidomimetics. The presence of the OtBu (tert-butoxycarbonyl) group provides stability and protection to the aspartic acid residue, making it a preferred choice for researchers engaged in complex peptide assembly.
The utility of Fmoc-Asp(OtBu)-OH in SPPS stems from its ability to undergo selective deprotection under mild acidic conditions, allowing for stepwise construction of peptide chains. This characteristic is particularly valuable in the synthesis of biologically active peptides, where precision and purity are paramount. The Fmoc group, on the other hand, ensures that the amino group remains protected until it is selectively removed during the final stages of peptide synthesis.
In recent years, advancements in peptide chemistry have highlighted the significance of protecting groups in optimizing synthetic routes. The combination of Fmoc and OtBu in Fmoc-Asp(OtBu)-OH has been shown to enhance reaction yields and minimize side products, thereby improving overall synthetic efficiency. This has been particularly relevant in the development of therapeutic peptides, where high yields and purity are essential for clinical applications.
Recent studies have demonstrated the application of Fmoc-Asp(OtBu)-OH in the synthesis of novel peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacological properties. For instance, researchers have utilized this compound to develop peptidomimetics targeting inflammatory pathways, showcasing its versatility in drug discovery. The stability provided by the OtBu group allows for prolonged storage and handling, which is advantageous for both academic research and industrial-scale production.
The role of Fmoc-Asp(OtBu)-OH extends beyond simple peptide synthesis; it is also instrumental in constructing complex molecular architectures. Peptidomimetics derived from this intermediate have been explored for their potential in modulating enzyme activity and receptor binding. Such applications are particularly promising in oncology and immunology, where targeted therapies are increasingly sought after. The ability to fine-tune molecular properties through peptidomimetic design offers a unique edge in addressing unmet medical needs.
The chemical properties of Fmoc-Asp(OtBu)-OH make it an ideal candidate for use in high-throughput screening (HTS) platforms. Its well-defined reactivity and compatibility with automated synthesis systems facilitate rapid identification of lead compounds. This has been leveraged by pharmaceutical companies to accelerate drug discovery pipelines, reducing time-to-market for novel therapeutics. The compound's robustness under various synthetic conditions further underscores its importance as a building block in medicinal chemistry.
In conclusion, Fmoc-Asp(OtBu)-OH (CAS No 71989-14-5) represents a cornerstone in modern peptide chemistry. Its application spans from routine peptide synthesis to cutting-edge peptidomimetic design, underscoring its versatility and utility. As research continues to evolve, the role of this compound is expected to expand further, driving innovation in therapeutic development and molecular biology. The combination of its chemical stability and synthetic adaptability ensures that it will remain a staple in laboratory settings for years to come.
71989-14-5 (Fmoc-Asp(OtBu)-OH) Related Products
- 1155-64-2(H-Lys(Z)-OH)
- 1161-13-3(Z-Phe-OH)
- 1164-16-5(Z-Tyr-OH)
- 119062-05-4((((9H-Fluoren-9-yl)methoxy)carbonyl)-L-aspartic acid)
- 130304-80-2(Fmoc-Asp(OcHex)-OH)
- 86060-84-6((2S)-4-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic acid)
- 86060-83-5(Fmoc-Asp-OBzl)
- 125238-99-5((2S)-4-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid)
- 1152-61-0(Z-Asp-OH)
- 1149-26-4(N-Cbz-L-valine)